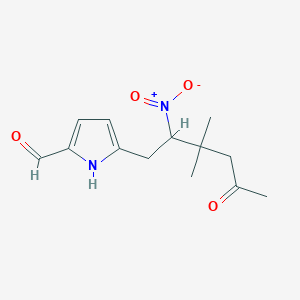
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitro group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a precursor compound followed by a series of oxidation and substitution reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 5-(3,3-Dimethyl-2-amino-5-oxohexyl)-1H-pyrrole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
相似化合物的比较
Similar Compounds
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(3,3-Dimethyl-2-amino-5-oxohexyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
922729-41-7 |
|---|---|
分子式 |
C13H18N2O4 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
5-(3,3-dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H18N2O4/c1-9(17)7-13(2,3)12(15(18)19)6-10-4-5-11(8-16)14-10/h4-5,8,12,14H,6-7H2,1-3H3 |
InChI 键 |
HWYINOMNNCOJEO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(C)(C)C(CC1=CC=C(N1)C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


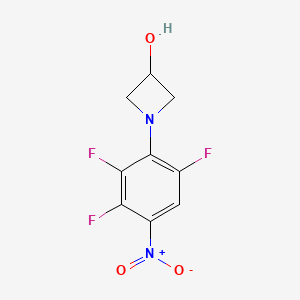
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
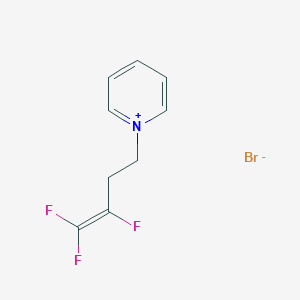
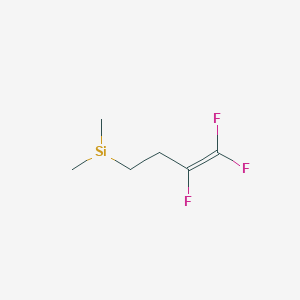
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
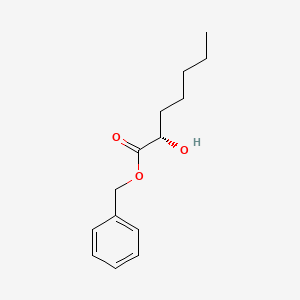
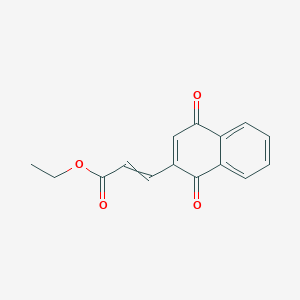

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
